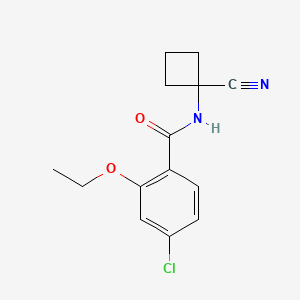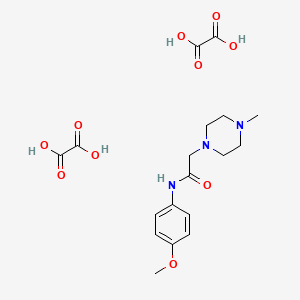
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been synthesized using various methods and has shown promising results in various fields of research.
Aplicaciones Científicas De Investigación
Photocatalysis and Self-Assembly
Background: Porphyrin derivatives have garnered significant interest due to their unique electronic properties and versatile applications. Among them, N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate stands out as a promising compound.
Photocatalytic Performance: Researchers have synthesized novel porphyrin derivatives, including N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate , and investigated their photocatalytic properties . These derivatives exhibit enhanced photocatalytic performance when self-assembled compared to their monomers. The self-assemblies demonstrate improved stability and efficiency in various photocatalytic reactions.
Applications:Polymeric Materials for Optoelectronics
Background: Polymeric materials play a crucial role in optoelectronic devices due to their tunable properties and ease of processing.
Novel Polymeric Materials: Researchers have explored novel polymeric materials derived from porphyrin derivatives, including N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate . These materials exhibit promising optoelectronic properties.
Applications:Plant Defense Mechanisms
Background: Natural compounds often play a role in plant defense against pests and pathogens.
Hydroxylation of Terpenoids: Researchers have investigated controlled hydroxylation of terpenoid compounds to achieve plant chemical defense without inherent toxicity . While not directly related to our compound, this research highlights the broader field of natural product applications.
Applications:Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.2C2H2O4/c1-16-7-9-17(10-8-16)11-14(18)15-12-3-5-13(19-2)6-4-12;2*3-1(4)2(5)6/h3-6H,7-11H2,1-2H3,(H,15,18);2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYLHBGRZBWXOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
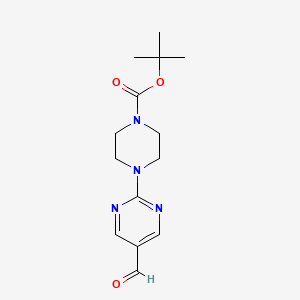
![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)
![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)
![1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2414642.png)
![Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate](/img/structure/B2414643.png)

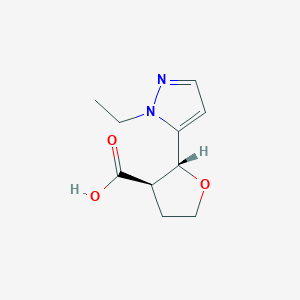
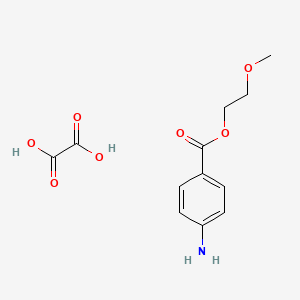
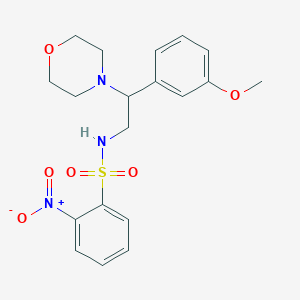


![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/no-structure.png)
